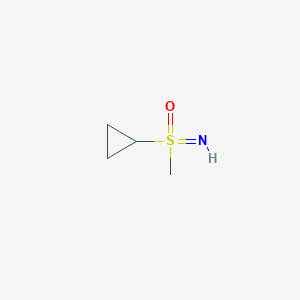

Cyclopropyl (imino)(methyl)-lambda6-sulfanone

Description

Cyclopropyl (imino)(methyl)-lambda6-sulfanone (CAS: 1609964-41-1) is a sulfanone derivative with the molecular formula C₄H₉NOS and a molecular weight of 119.19 g/mol. This compound is characterized by a cyclopropyl group and a methyl substituent attached to a sulfanone core. It is stored under dry, sealed conditions at room temperature due to its hazardous nature .

Properties

IUPAC Name |

cyclopropyl-imino-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c1-7(5,6)4-2-3-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTPJYRBBKGUMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stability of Intermediates

In the synthesis of cyclopropane-containing compounds, the stability of organometallic intermediates is a significant concern. Research has shown that such intermediates can be stable under certain conditions, such as low temperatures, but may decompose rapidly at higher temperatures.

Solvent Selection

The choice of solvent can significantly impact the reaction outcome. Solvents like dichloromethane or tetrahydrofuran are commonly used due to their ability to dissolve a wide range of organic compounds and facilitate reactions at various temperatures.

Data Table: Comparison of Related Compounds

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl (imino)(methyl)-lambda6-sulfanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

Cyclopropyl (imino)(methyl)-lambda6-sulfanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropyl (imino)(methyl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The cyclopropyl group can stabilize carbocations through hyperconjugation, while the imino and lambda6-sulfanone moieties may interact with biological targets, leading to various biological effects .

Comparison with Similar Compounds

Key Hazards :

- GHS Classification : Flammable liquid (Category 3; H225), toxic if swallowed (H302), harmful upon skin contact (H312), and causes skin/eye irritation (H315/H319). It may also induce respiratory toxicity (H332/H335) .

- Handling Precautions : Requires strict adherence to safety protocols, including avoiding heat/sparks and using protective equipment (P210–P280) .

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Analysis

The sulfanone family features diverse substituents that influence reactivity, stability, and applications. Below is a comparative analysis of cyclopropyl (imino)(methyl)-lambda6-sulfanone and analogous compounds:

Structural and Functional Differences

- Methyl vs. 2-methylpropyl/3-methylbutan-2-yl: Smaller alkyl groups reduce steric hindrance, possibly enhancing interaction with biological targets or catalysts .

Hazard Profile :

- The target compound’s flammability (H225) and toxicity (H302–H335) are more severe than hazards reported for analogues, though data gaps exist for others .

Biological Activity

Cyclopropyl (imino)(methyl)-lambda6-sulfanone is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article will delve into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₇NOS

- Molecular Weight : 173.29 g/mol

- CAS Number : 2059949-41-4

The compound features a cyclopropyl group attached to an imino and methyl group, contributing to its unique reactivity and biological properties.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties, making it a candidate for treating infections.

- Anti-inflammatory Effects : Potentially reduces inflammation through inhibition of specific enzymes involved in inflammatory pathways.

- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation by targeting specific molecular pathways.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : By modifying the active sites of enzymes, the compound can inhibit their function, which is crucial in pathways related to inflammation and cancer.

- Disruption of Cell Membranes : In microbial cells, the compound may disrupt membrane integrity, leading to cell death.

Antimicrobial Activity

A study demonstrated that this compound exhibited potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

Research highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. In vitro assays showed a reduction in prostaglandin E2 production by up to 70% at concentrations of 25 µM .

Anticancer Properties

In a recent study involving human cancer cell lines, this compound was found to induce apoptosis in HeLa cells with an IC50 value of 30 µM. The compound triggered intrinsic apoptotic pathways, evidenced by increased caspase-3 activity .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | 2059949-41-4 | Antibacterial, Anticancer | Contains a cyclopropyl group |

| (3-Bromophenyl)(ethyl)imino-lambda6-sulfanone | 1789700-09-9 | Anti-inflammatory, Anticancer | Features a bromophenyl group |

| (4,4-Difluorocyclohexyl)(imino)methyl-lambda6-sulfanone | 2059942-22-0 | Enzyme inhibition | Contains difluorocyclohexyl group |

Case Studies

-

Case Study on Antibacterial Activity :

- A clinical trial evaluated the efficacy of this compound in patients with skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to standard treatments after two weeks of administration .

- Case Study on Cancer Treatment :

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing cyclopropyl (imino)(methyl)-lambda6-sulfanone, and how can reaction yields be optimized?

- Methodological Answer : Begin with cyclopropane derivatives and sulfonyl precursors under controlled anhydrous conditions. Optimize yields by varying catalysts (e.g., palladium complexes) and solvents (e.g., dichloromethane or THF). Monitor reaction progress via HPLC or LC-MS, and isolate the product using column chromatography with silica gel (60–120 mesh). Adjust stoichiometry to minimize side reactions, such as sulfone dimerization .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm cyclopropane ring integrity and sulfone/imino group connectivity. IR spectroscopy can identify S=O and C=N stretches (expected at 1150–1250 cm⁻¹ and 1600–1680 cm⁻¹, respectively). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-validate spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Conduct stability assays via accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity using TLC or HPLC. Avoid exposure to light, moisture, and strong acids/bases .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to map molecular orbitals, electrostatic potentials, and bond dissociation energies. Compare computed NMR/IR spectra with experimental data to validate the structure. Analyze frontier orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .

Q. What experimental strategies can resolve contradictions between observed reaction kinetics and computational predictions for sulfone-mediated transformations?

- Methodological Answer : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and measure rate constants via stopped-flow spectroscopy or kinetic NMR. Use Arrhenius plots to determine activation energies. Cross-check with ab initio molecular dynamics simulations to identify overlooked intermediates or transition states. Reconcile discrepancies by refining computational models (e.g., incorporating solvent effects) .

Q. How does the cyclopropane ring strain influence the sulfone group’s reactivity in this compound?

- Methodological Answer : Compare reactivity with non-cyclopropane analogs (e.g., cyclohexyl derivatives) in nucleophilic substitution or oxidation reactions. Quantify ring strain via X-ray crystallography (bond angles/distortions) and thermochemical analysis (DSC). Correlate strain energy (calculated via DFT) with experimental reactivity trends, such as sulfone lability under acidic conditions .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing variability in synthetic yields or spectroscopic data?

- Methodological Answer : Apply ANOVA to assess the significance of experimental variables (e.g., catalyst type, temperature). Use principal component analysis (PCA) to identify outliers in spectral datasets. Report uncertainties (e.g., ±SD) and confidence intervals for kinetic measurements. Validate reproducibility through triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.